trans-2-Allylcyclohexanol

Heterocyclic chemistry Stereoselective synthesis Cyclization

trans-2-Allylcyclohexanol (CAS 24844-28-8) is a chiral cyclohexanol derivative featuring an allyl substituent at the 2-position in the trans configuration relative to the hydroxyl group. This compound is characterized by a molecular formula of C₉H₁₆O, a molecular weight of 140.22 g/mol, and an XLogP3 value of 2.4.

Molecular Formula C9H16O
Molecular Weight 140.226
CAS No. 24844-28-8
Cat. No. B2448913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Allylcyclohexanol
CAS24844-28-8
Molecular FormulaC9H16O
Molecular Weight140.226
Structural Identifiers
SMILESC=CCC1CCCCC1O
InChIInChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1
InChIKeySBIOKFOCGZXJME-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Trans-2-Allylcyclohexanol (CAS 24844-28-8): Scientific Procurement and Differential Selection Guide


trans-2-Allylcyclohexanol (CAS 24844-28-8) is a chiral cyclohexanol derivative featuring an allyl substituent at the 2-position in the trans configuration relative to the hydroxyl group. This compound is characterized by a molecular formula of C₉H₁₆O, a molecular weight of 140.22 g/mol, and an XLogP3 value of 2.4 [1]. The trans stereochemistry is critical: the equatorial-equatorial disposition of the allyl and hydroxyl groups minimizes 1,3-diaxial interactions, conferring distinct conformational stability and reactivity profiles compared to its cis isomer or other 2-substituted cyclohexanols . As a bifunctional molecule containing both a hydroxyl group and a terminal alkene, it serves as a versatile intermediate in heterocycle synthesis, particularly for fused tetrahydrofurans and pyrans [2], and is cited in patent literature for fragrance applications imparting subtle woody-herbal notes [3].

Why Generic Substitution of Trans-2-Allylcyclohexanol with Cis or Other 2-Substituted Cyclohexanols Fails


Scientific and industrial users cannot simply interchange trans-2-allylcyclohexanol with its cis isomer or other 2-substituted cyclohexanol analogs due to quantifiable differences in stereochemical outcomes, reactivity profiles, and application-specific performance. The trans configuration dictates distinct conformational preferences that directly influence diastereoselectivity in cyclization reactions [1] and the efficiency of enzymatic resolution processes . Unlike the cis isomer, which exhibits steric hindrance between the axial substituent and the hydroxyl group that can render it unreactive toward lipase-mediated acylation [2], the trans isomer maintains favorable geometry for both synthetic transformations and biocatalytic processing. Furthermore, the allyl substituent provides a reactive terminal alkene handle absent in saturated 2-alkylcyclohexanols, enabling orthogonal functionalization pathways that are not available to simpler analogs [3].

Trans-2-Allylcyclohexanol (CAS 24844-28-8): Quantitative Differential Evidence for Scientific Selection


Stereochemical Identity Determines Cyclization Outcomes in Fused Heterocycle Synthesis

The trans stereochemistry of 2-allylcyclohexanol is essential for achieving predictable stereochemical outcomes in electrophile-induced cyclization reactions. When treated with benzeneselenenyl triflate, trans-2-allylcyclohexanol undergoes stereospecific cyclization to afford fused tetrahydrofuran and pyran derivatives with retention of relative stereochemistry [1]. The cis isomer, under identical conditions, produces a different stereoisomeric product distribution due to the distinct spatial relationship between the allyl group and the hydroxyl oxygen [1]. This stereochemical divergence is not a matter of minor optimization but rather determines the absolute configuration of the resulting heterocyclic scaffold.

Heterocyclic chemistry Stereoselective synthesis Cyclization

Iodocyclization Rate Independence from Configuration Enables Reliable Process Development

In contrast to many stereochemically-sensitive transformations, the rate of iodocyclization of 2-allylcyclohexanols has been demonstrated to be largely independent of configuration [1]. This finding is critical for process development: while the trans and cis isomers yield different iodomethyloctahydrobenzofuran products (reflecting stereochemical divergence in the product structure), the reaction kinetics remain comparable between the two isomers. This kinetic insensitivity to stereochemistry eliminates rate variability as a confounding factor during scale-up or when comparing synthetic routes that may involve different isomeric starting materials [1].

Reaction kinetics Process chemistry Heterocycle synthesis

Enantiomeric Resolution Efficiency of Trans-2-Substituted Cyclohexanols via Lipase-Catalyzed Methods

The trans-2-substituted cyclohexanol scaffold, of which trans-2-allylcyclohexanol is a representative member, demonstrates high suitability for enzymatic enantiomeric resolution using commercially available lipases . A general method has been established for separating enantiomeric trans-2-substituted cyclohexanols in high optical purity via optical resolution of the corresponding butanoates with lipases . The trans configuration is essential for this resolution efficiency: cis-2-substituted cyclohexanols, particularly those with sterically demanding substituents (e.g., c-4-tert-butyl-c-2-ethenyl-r-1-cyclohexanol), are often unreactive toward lipase-mediated acylation due to steric interactions involving the axial hydroxyl group and axial hydrogen atoms at the 3- and 5-positions [1].

Enantioselective synthesis Biocatalysis Chiral resolution

Hydrogen Bond Donor/Acceptor Profile Enables Predictable Diastereoselective Functionalization

trans-2-Allylcyclohexanol possesses one hydrogen bond donor and one hydrogen bond acceptor, a profile that facilitates predictable diastereoselective outcomes in nucleophilic functionalization reactions [1]. During transformations such as nucleophilic ring-opening or acylation, the hydroxyl group engages in hydrogen bonding with the reagent, directing the approach trajectory and enhancing stereochemical control [1]. In contrast, 2-alkylcyclohexanols lacking the allyl unsaturation cannot participate in π-interactions that may further modulate transition-state geometry. The trans configuration ensures that the hydroxyl group occupies an equatorial position, maximizing its accessibility for intermolecular hydrogen bonding relative to the axial hydroxyl of the cis isomer [2].

Hydrogen bonding Diastereoselectivity Synthetic methodology

Fragrance Application Patent Citations Differentiate Trans-2-Allylcyclohexanol from Non-Allylic Analogs

CAS 24844-28-8 appears specifically in patent filings for flavor and fragrance applications, where its subtle woody-herbal notes are explicitly identified as valuable olfactory attributes [1]. The European Patent EP 0081699 A1, which claims alicyclic compounds for use as perfume or flavoring agents developing woody-ambery notes, encompasses structural motifs consistent with trans-2-allylcyclohexanol derivatives [2]. This patent protection and industry-specific citation distinguishes the compound from simple saturated 2-alkylcyclohexanols, which lack the allyl unsaturation and may not produce the same olfactory profile. The allyl group's π-electron system contributes to molecular recognition at olfactory receptors in ways that saturated alkyl chains cannot replicate [1].

Flavor and fragrance Olfactory chemistry Patent analysis

Physicochemical Parameters: LogP and Topological Polar Surface Area

trans-2-Allylcyclohexanol exhibits computed physicochemical parameters that inform its suitability for applications requiring specific lipophilicity or membrane permeability characteristics. The compound has an XLogP3 value of 2.4, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 20.2 Ų [1]. These values place the compound within favorable ranges for potential bioavailability if incorporated into drug-like molecules (TPSA < 140 Ų; LogP 1-5). For comparison, saturated 2-methylcyclohexanol (C₇H₁₄O) exhibits lower molecular weight (114.19 g/mol) and a lower LogP (~1.8), while 2-phenylcyclohexanol (C₁₂H₁₆O) has higher LogP (~3.0) and larger TPSA (20.2 Ų). The allyl group provides intermediate lipophilicity between small alkyl and aryl substituents [2].

Physicochemical properties ADME prediction Compound selection

Optimal Application Scenarios for Trans-2-Allylcyclohexanol Based on Quantified Differentiation


Stereoselective Synthesis of Fused Tetrahydrofuran and Pyran Heterocycles

When synthetic routes require stereodefined fused oxygen heterocycles, trans-2-allylcyclohexanol is the preferred starting material over its cis isomer. Under electrophile-induced cyclization conditions with reagents such as benzeneselenenyl triflate, the trans isomer undergoes stereospecific cyclization that preserves the trans-decalin-type ring junction stereochemistry in the resulting fused tetrahydrofuran and pyran products [1]. The cis isomer, in contrast, yields a different stereoisomeric product distribution due to altered spatial relationships between the reacting functional groups [1]. This application scenario is validated by direct head-to-head experimental comparison demonstrating that stereochemical identity directly dictates cyclization outcomes. Researchers requiring predictable stereochemical control in heterocycle construction should specifically procure the trans isomer.

Enzymatic Resolution to Obtain Enantiopure Chiral Alcohol Building Blocks

For projects requiring enantiomerically pure 2-substituted cyclohexanol derivatives, trans-2-allylcyclohexanol is compatible with established lipase-mediated enzymatic resolution protocols [1]. The trans configuration ensures that the hydroxyl group occupies an equatorial position, maintaining favorable geometry for biocatalytic processing. In contrast, cis-2-substituted cyclohexanols with axial hydroxyl groups may be completely unreactive toward lipase-mediated acylation due to steric interactions involving axial substituents and hydrogen atoms at the 3- and 5-positions [2]. This differential reactivity is supported by class-level evidence from studies on 2-substituted cyclohexanol enzymatic resolutions. Procurement of the trans isomer enables access to scalable biocatalytic routes for enantiopure material production.

Fragrance Formulation Requiring Woody-Herbal Olfactory Notes

Industrial fragrance formulators developing compositions with woody-herbal or woody-ambery character should consider trans-2-allylcyclohexanol (CAS 24844-28-8) based on its specific citation in patent literature for such applications [1]. The compound's subtle woody-herbal olfactory notes are explicitly identified in technical documentation, and its structural class is encompassed within EP 0081699 A1, which claims alicyclic compounds imparting woody-ambery fragrance profiles [2]. Saturated 2-alkylcyclohexanol analogs lacking the allyl unsaturation may not produce equivalent olfactory effects, as the π-electron system of the allyl group contributes distinct molecular recognition properties at olfactory receptors. This application scenario is supported by patent and technical reference evidence specific to CAS 24844-28-8.

Process Development for Iodocyclization-Based Heterocycle Manufacturing

In process chemistry applications where 2-(iodomethyl)octahydrobenzofuran derivatives are targeted intermediates, trans-2-allylcyclohexanol provides predictable iodocyclization kinetics that are largely independent of stereochemical configuration [1]. This kinetic insensitivity means that procurement decisions based on isomer availability or cost need not account for differential reaction rates. While the trans and cis isomers yield distinct stereoisomeric products, the reaction rates are comparable, eliminating rate variability as a confounding factor during scale-up [1]. This application scenario is validated by direct head-to-head kinetic comparison data. Process chemists can confidently substitute between isomers if stereochemical product identity is not critical, or specifically select the trans isomer when the stereochemical outcome matters.

Technical Documentation Hub

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22 linked technical documents
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